![molecular formula C18H14N2OS2 B12887939 Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]- CAS No. 858117-36-9](/img/structure/B12887939.png)
Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a complex organic compound that features a thiophene ring, a pyrrolo[2,3-b]pyridine core, and a phenylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves multi-step organic synthesis. One common route starts with the coupling of a thiophene derivative with a pyrrolo[2,3-b]pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or Grignard reagents for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.
Wirkmechanismus
The mechanism of action of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes the compound a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Thiophen-2-ylthio)pyridine derivatives: These compounds share a similar thiophene-pyridine core and have been studied for their kinase inhibitory activities.
Thiazolo[4,5-b]pyridine derivatives: These compounds also feature a fused pyridine ring and have shown potential in various biological applications.
Uniqueness
What sets (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol apart is its unique combination of functional groups, which allows for a diverse range of chemical modifications and biological activities. This versatility makes it a valuable scaffold for drug development and other scientific research .
Eigenschaften
CAS-Nummer |
858117-36-9 |
|---|---|
Molekularformel |
C18H14N2OS2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
[3-(3-thiophen-2-ylsulfanyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C18H14N2OS2/c21-11-12-3-1-4-13(9-12)14-6-7-19-18-17(14)15(10-20-18)23-16-5-2-8-22-16/h1-10,21H,11H2,(H,19,20) |
InChI-Schlüssel |
PIFRBARUGCDZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C3C(=CNC3=NC=C2)SC4=CC=CS4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


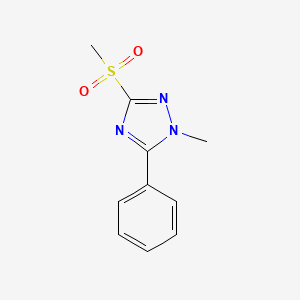
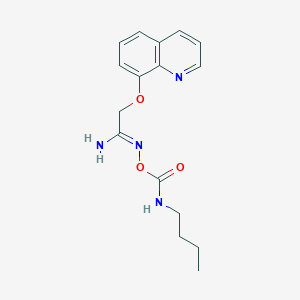
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
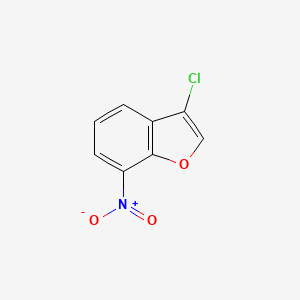
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)
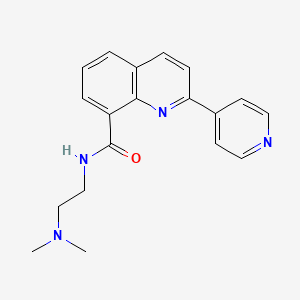
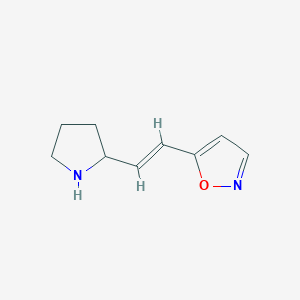
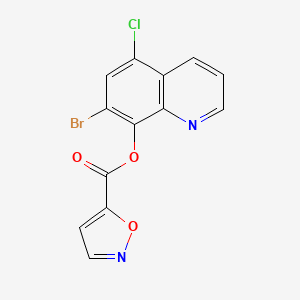
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
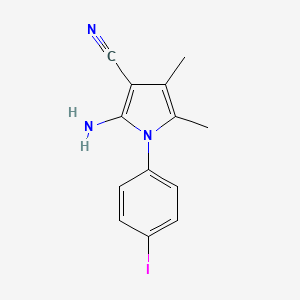
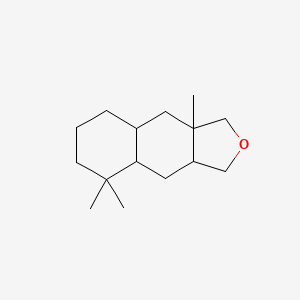

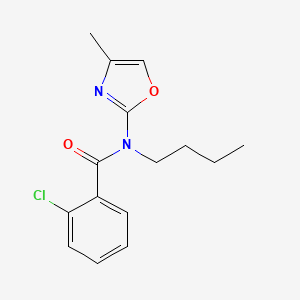
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
